Hif-1|A-IN-7

Description

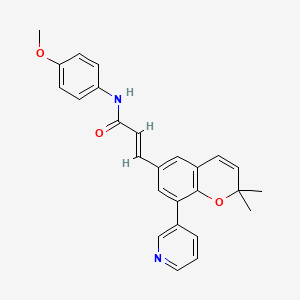

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H24N2O3 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

(E)-3-(2,2-dimethyl-8-pyridin-3-ylchromen-6-yl)-N-(4-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C26H24N2O3/c1-26(2)13-12-19-15-18(16-23(25(19)31-26)20-5-4-14-27-17-20)6-11-24(29)28-21-7-9-22(30-3)10-8-21/h4-17H,1-3H3,(H,28,29)/b11-6+ |

InChI Key |

VPBJTGMLEJTSEK-IZZDOVSWSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C(=CC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)OC)C4=CN=CC=C4)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC(=C2)C=CC(=O)NC3=CC=C(C=C3)OC)C4=CN=CC=C4)C |

Origin of Product |

United States |

Molecular Mechanisms of Action of Hif 1|a in 7

Direct Interaction with HIF-1 Subunits and Associated Proteins

HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). The formation of this heterodimer is a prerequisite for its transcriptional activity. nih.gov

Specificity of HIF-1α Binding

Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus. acs.org The specificity of HIF-1α binding to its target genes is crucial for orchestrating the cellular response to low oxygen. This binding is mediated by the interaction of the HIF-1 heterodimer with specific DNA sequences known as hypoxia-response elements (HREs) located in the promoter or enhancer regions of target genes. mdpi.comtandfonline.com The consensus sequence for HREs is typically 5'-(A/G)CGTG-3'. tandfonline.com The binding of HIF-1α is not solitary; it often interacts with a variety of cofactor transcription factors to effectively control gene expression, which can confer cell-type-specific gene regulation. biorxiv.org For instance, the AP-1 complex is known to interact with HIF-1α to regulate the expression of genes like VEGF. biorxiv.org

Impact on HIF-1α/HIF-1β Heterodimerization

The dimerization of HIF-1α and HIF-1β is a critical step for the formation of a functional HIF-1 transcription factor. mdpi.commdpi.com This process is mediated by the basic helix-loop-helix (bHLH) and Per-ARNT-Sim (PAS) domains present in both subunits. nih.govmdpi.com Once dimerized, the HIF-1 complex binds to HREs and recruits transcriptional co-activators, such as CBP/p300, to initiate the transcription of target genes. tandfonline.comnih.gov Any interference with this heterodimerization process would consequently inhibit the transcriptional activity of HIF-1. For example, cyclic peptide inhibitors have been developed to specifically block the dimerization of HIF-1α and HIF-1β, thereby inhibiting hypoxia signaling in cancer cells. acs.org

Modulation of HIF-1α Protein Stability and Degradation Pathways

The stability of the HIF-1α subunit is tightly regulated by a series of post-translational modifications that are primarily dependent on cellular oxygen levels. wikipedia.org

Influence on Prolyl Hydroxylase Domain (PHD) Activity

Under normoxic conditions, HIF-1α is rapidly targeted for degradation. This process is initiated by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs), which act as cellular oxygen sensors. nih.govabcam.comahajournals.org PHDs hydroxylate specific proline residues (Pro-402 and Pro-564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α. mdpi.comfrontiersin.org The activity of PHDs is dependent on molecular oxygen, Fe2+, and α-ketoglutarate as co-substrates. nih.govfrontiersin.org Inhibition of PHD activity, either by low oxygen (hypoxia) or by pharmacological inhibitors, prevents the hydroxylation of HIF-1α, leading to its stabilization. nih.govmolbiolcell.org Some studies have shown that PHD inhibitors can suppress the expression of inflammatory genes, suggesting a role for PHDs beyond HIF-1α regulation. ahajournals.org

Regulation of von Hippel-Lindau (pVHL) Protein Interaction

The hydroxylation of HIF-1α by PHDs creates a recognition site for the von Hippel-Lindau tumor suppressor protein (pVHL). frontiersin.orgroyalsocietypublishing.org pVHL is the substrate recognition component of a larger E3 ubiquitin ligase complex. nih.govnih.gov The binding of pVHL to the hydroxylated proline residues on HIF-1α is a critical step that marks the protein for degradation. abcam.commedsci.org In the absence of HIF-1α hydroxylation, as occurs during hypoxia, pVHL cannot bind, and HIF-1α is not targeted for degradation. nih.gov Mutations or loss of functional pVHL can lead to the constitutive stabilization of HIF-1α, even in the presence of oxygen, which is a hallmark of von Hippel-Lindau disease and certain cancers. nih.govelifesciences.org

Effects on Ubiquitin-Proteasome System (UPS)

Following the binding of pVHL, the E3 ubiquitin ligase complex polyubiquitinates HIF-1α. medsci.orgtandfonline.com This polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins, to recognize and degrade HIF-1α. nih.govbmbreports.org This process ensures that HIF-1α levels are kept extremely low under normal oxygen conditions. mdpi.com The ubiquitin-proteasome system is a major pathway for HIF-1α degradation, but other pathways, such as autophagy, have also been implicated in its regulation. tandfonline.combmbreports.org Deubiquitinating enzymes (DUBs), such as USP7 and USP28, can counteract this process by removing ubiquitin chains, thereby stabilizing HIF-1α. researchgate.netuzh.ch

| Feature | Description |

| HIF-1α/HIF-1β Heterodimerization | Essential for forming the active HIF-1 transcription factor. Mediated by bHLH and PAS domains. nih.govmdpi.com |

| Prolyl Hydroxylase Domain (PHD) Activity | Oxygen-dependent enzymes that hydroxylate HIF-1α proline residues, marking it for degradation. mdpi.comnih.gov |

| von Hippel-Lindau (pVHL) Protein Interaction | Recognizes and binds to hydroxylated HIF-1α, recruiting an E3 ubiquitin ligase. frontiersin.orgroyalsocietypublishing.org |

| Ubiquitin-Proteasome System (UPS) | Degrades polyubiquitinated HIF-1α, maintaining low levels in normoxia. nih.govtandfonline.combmbreports.org |

Interplay with Factor Inhibiting HIF-1 (FIH-1)

Factor Inhibiting HIF-1 (FIH-1) is an asparaginyl hydroxylase that plays a crucial role in regulating the transcriptional activity of HIF-1α. frontiersin.orgnih.gov Under normal oxygen conditions (normoxia), FIH-1 hydroxylates an asparagine residue (Asn803) in the C-terminal transactivation domain (C-TAD) of HIF-1α. nih.govmdpi.commolbiolcell.org This hydroxylation event prevents the recruitment of the transcriptional co-activators p300 and CREB-binding protein (CBP), thereby suppressing HIF-1's transcriptional machinery. mdpi.comabcam.comnih.gov

In hypoxic conditions, the activity of FIH-1 is inhibited due to the lack of its substrate, oxygen. nih.govdovepress.com This allows HIF-1α to associate with its co-activators and initiate the transcription of target genes. nih.gov Research indicates that FIH-1 has a different oxygen requirement for its activity compared to prolyl hydroxylases (PHDs), becoming inactive only under severe hypoxia, whereas PHDs are inhibited under mild hypoxia. dovepress.com The interaction between FIH-1 and HIF-1α is a critical checkpoint in the cellular response to low oxygen levels. Some studies suggest that the von Hippel-Lindau protein (pVHL) can also regulate FIH-1 by binding to its β-domain, which can enhance the hydroxylation of HIF-1α's C-TAD under aerobic conditions. dovepress.com

Alteration of HIF-1α Post-Translational Modifications

The stability, localization, and activity of HIF-1α are tightly controlled by a variety of post-translational modifications (PTMs). spandidos-publications.combmbreports.orgmdpi.com These modifications, including hydroxylation, acetylation, phosphorylation, ubiquitination, and SUMOylation, act as molecular switches that dictate the fate and function of the HIF-1α protein. spandidos-publications.combmbreports.orgmdpi.com

Hydroxylation Dynamics

Hydroxylation is a primary regulatory mechanism for HIF-1α stability. spandidos-publications.com In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues (Pro-402 and Pro-564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α. mdpi.commolbiolcell.orgbiologists.com This modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for ubiquitination and subsequent proteasomal degradation. frontiersin.orgmdpi.combmbreports.org Consequently, under normoxic conditions, HIF-1α has a very short half-life of approximately five minutes. mdpi.com

During hypoxia, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation. mdpi.comabcam.com This stabilizes the HIF-1α protein, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β to form the active HIF-1 transcription factor. frontiersin.orgmdpi.com As previously mentioned, FIH-1 also contributes to hydroxylation-dependent regulation, but it primarily affects transcriptional activity rather than protein stability. mdpi.commolbiolcell.org

Acetylation Status

Acetylation is another critical post-translational modification that modulates HIF-1α function. The acetylation of HIF-1α can either promote or inhibit its stability and transcriptional activity, depending on the specific lysine (B10760008) residues involved. frontiersin.org For instance, acetylation of Lys532 by the acetyltransferase ARD1 has been shown to be coordinated with prolyl hydroxylation, leading to the degradation of HIF-1α. embopress.org Conversely, the deacetylation of N-terminal lysine residues by histone deacetylase 4 (HDAC4) increases HIF-1α protein levels and enhances its activity. frontiersin.org

The metastasis-associated protein 1 (MTA1) can induce the deacetylation of HIF-1α by recruiting histone deacetylase 1 (HDAC1), thereby enhancing the stability and transcriptional activity of HIF-1α. embopress.org Furthermore, p300/CBP, known as a transcriptional co-activator, can acetylate HIF-1α at lysine 709, which increases the protein's stability and leads to more sustained HIF-1 transactivation. nih.gov Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, has been shown to interact with and deacetylate HIF-1α, a process necessary for HIF-1α protein accumulation and activation under hypoxic conditions. plos.org

Phosphorylation Events

Phosphorylation plays a multifaceted role in regulating HIF-1α. Direct phosphorylation of the HIF-1α subunit can increase its activity, potentially by hindering its recognition by the proteasome/VHL machinery. nih.gov The p42/p44 mitogen-activated protein kinases (MAPKs), also known as ERK1/2, can phosphorylate HIF-1α, which is necessary for its function and can lead to increased HIF-1α transcription. nih.govmdpi.com

Glycogen synthase kinase 3β (GSK-3β) has been shown to phosphorylate HIF-1α on several residues, leading to its degradation through an oxygen-independent pathway involving the Fbw7 ubiquitin ligase. dovepress.com PIM1 kinase directly phosphorylates HIF-1α at threonine 455, which disrupts the binding of prolyl hydroxylases and interrupts the canonical degradation pathway, leading to constitutive activation of HIF-1. nih.gov Additionally, cyclin-dependent kinase 1 (CDK1) phosphorylates HIF-1α at Serine 668 in an oxygen-independent manner, which increases its protein stability. mdpi.com

Ubiquitination Processes

Ubiquitination is the process of attaching ubiquitin proteins to a substrate protein, marking it for degradation. For HIF-1α, this process is central to its regulation under normoxic conditions. spandidos-publications.com Following prolyl hydroxylation by PHDs, the VHL E3 ubiquitin ligase complex binds to HIF-1α and facilitates its poly-ubiquitination. frontiersin.orgmdpi.combmbreports.org This poly-ubiquitin chain is recognized by the 26S proteasome, which then degrades the HIF-1α protein. molbiolcell.orgnih.gov The depletion of the free ubiquitin pool, for instance by proteasome inhibitors, can lead to the accumulation of non-ubiquitinated HIF-1α even in the presence of oxygen. nih.gov

Other Modulatory Modifications (e.g., SUMOylation)

SUMOylation is the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to a target protein. The role of SUMOylation in regulating HIF-1α is complex and somewhat controversial. mdpi.commdpi.com Some studies suggest that SUMOylation of HIF-1α at lysine residues K391 and K477 by SUMO-1 increases its stability and transcriptional activity. mdpi.combmj.com It is proposed that SUMO-1 competes with ubiquitin for these sites. mdpi.com

In contrast, other research indicates that SUMOylation at these same residues can decrease transcriptional activity or even promote VHL-mediated ubiquitination and degradation. mdpi.commdpi.com The SUMO E3 ligase Cbx4 has been found to modify HIF-1α at K391 and K477 to enhance its transcriptional activity. mdpi.com Furthermore, the deSUMOylating enzyme SENP1 can remove SUMO from HIF-1α, thereby enhancing its stability and transcriptional activity, which in turn upregulates the expression of HIF target genes. bmj.com

Impact on HIF-1 Transcriptional Complex Formation

The formation of a functional HIF-1 transcriptional complex is a critical step in the cellular response to low oxygen conditions. Under hypoxia, the HIF-1α subunit stabilizes, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-1β (also known as ARNT). frontiersin.org This heterodimer then recruits various co-activator proteins to initiate the transcription of target genes. uniprot.org Inhibitors of HIF-1 can impede the formation of this complex, thereby blocking downstream signaling. mdpi.com

Recruitment of Co-activators (e.g., p300/CBP)

A key event in HIF-1-mediated transcription is the recruitment of the homologous co-activators, CREB-binding protein (CBP) and p300. nih.gov These proteins are essential for transcriptional activation and possess histone acetyltransferase activity, which remodels chromatin to make it accessible for transcription. nih.gov The interaction occurs between the C-terminal transactivation domain (C-TAD) of HIF-1α and the CH1 domain of p300/CBP. nih.gov This interaction is regulated by an oxygen-dependent hydroxylation of an asparagine residue within the C-TAD of HIF-1α by an enzyme called Factor Inhibiting HIF (FIH). abcam.com Under normoxia, this hydroxylation prevents the binding of p300/CBP, thus repressing transcriptional activity. pnas.org In hypoxia, FIH is inhibited, allowing p300/CBP to be recruited. abcam.com

Some small molecule inhibitors are designed to disrupt the protein-protein interaction between HIF-1α and p300/CBP. plos.org For example, the compound novobiocin (B609625) has been shown to directly bind to the HIF-1α C-TAD, thereby blocking the recruitment of p300/CBP and reducing the expression of HIF-1 target genes. plos.org

Table 1: General Mechanisms of HIF-1α Co-activator Recruitment Inhibition

| Mechanism | Description | Example Compound (General) |

| Direct C-TAD Binding | The inhibitor binds directly to the C-terminal transactivation domain (C-TAD) of HIF-1α, physically preventing the association of p300/CBP. | Novobiocin plos.org |

| Stimulation of FIH | The inhibitor enhances the activity of Factor Inhibiting HIF (FIH), leading to the hydroxylation of Asn803 on HIF-1α even in hypoxia, which prevents p300/CBP binding. | YC-1 (has shown FIH-dependent effects) aacrjournals.org |

This table presents generalized mechanisms of known HIF-1 inhibitors and does not represent data for the specific compound requested.

Effects on Hypoxia Response Element (HRE) DNA Binding

Once the HIF-1α/HIF-1β heterodimer forms and recruits co-activators, the entire complex binds to specific DNA sequences known as Hypoxia Response Elements (HREs) located in the promoter or enhancer regions of target genes. wikipedia.org The core HRE sequence is typically 5'-RCGTG-3'. wikipedia.org This binding is a prerequisite for the transcription of genes involved in processes like angiogenesis, glycolysis, and cell survival. wikipedia.org

Some inhibitors function by preventing the HIF-1 complex from binding to HREs. This can occur through several theoretical mechanisms, such as altering the conformation of the HIF-1α DNA-binding domain or interfering with the dimerization of HIF-1α and HIF-1β, which is necessary for stable DNA binding. mdpi.com

Modulation of HIF-1α Transcriptional and Translational Regulation

The activity of HIF-1α is controlled at multiple levels, including the transcription of its gene (HIF1A) and the translation of its mRNA into protein. frontiersin.org While protein stability is the primary mode of regulation, cellular stimuli can also influence HIF1A mRNA transcription and subsequent protein synthesis, often via signaling pathways like PI3K/Akt/mTOR. frontiersin.orgresearchgate.net

HIF-1 inhibitors can act at these levels:

Transcriptional Inhibition: Some compounds can decrease the levels of HIF1A mRNA. For instance, the investigational drug PX-478 has been shown to reduce HIF1A mRNA levels under both normoxic and hypoxic conditions. aacrjournals.org

Translational Inhibition: A significant number of inhibitors work by blocking the synthesis of the HIF-1α protein. The PI3K/Akt/mTOR pathway is a key regulator of HIF-1α translation, and inhibitors of this pathway, such as rapamycin (B549165), can effectively block HIF-1α synthesis. researchgate.net Other small molecules, like KC7F2, have been identified as specific inhibitors of HIF-1α protein synthesis. researchgate.net

Table 2: General Mechanisms of HIF-1α Transcriptional and Translational Inhibition

| Regulation Level | Mechanism | Example Compound (General) |

| Transcription | The inhibitor reduces the amount of HIF1A messenger RNA (mRNA) available for protein synthesis. | PX-478 aacrjournals.org |

| Translation | The inhibitor blocks the synthesis of the HIF-1α protein from its mRNA template, often by targeting the PI3K/Akt/mTOR pathway. | Rapamycin, KC7F2 researchgate.net |

This table presents generalized mechanisms of known HIF-1 inhibitors and does not represent data for the specific compound requested.

Regulation of Upstream Signaling Cascades by Hif 1|a in 7

Modulation of PI3K/Akt/mTOR Pathway Components

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. nih.govoaepublish.com HIF-1α-IN-7 has been shown to interact with this pathway at multiple levels.

The mTOR protein is a key upstream activator of HIF-1, and inhibitors of mTOR can suppress HIF-1α-dependent transcription. nih.gov Specifically, mTORC1 signaling can increase HIF-1α levels by promoting the translation of its mRNA. pnas.org This process is independent of the typical hypoxia-driven stabilization of the HIF-1α protein. pnas.org

Research indicates that the PI3K/Akt pathway can augment the expression of HIF-1α by increasing its translation, a mechanism that can be independent of mTOR. aacrjournals.org For instance, inhibition of PI3K in certain cancer cell lines has been shown to reduce the induction of HIF-1α protein in response to hypoxic conditions. aacrjournals.org Furthermore, the activation of Akt can enhance HIF-1α protein translation. aacrjournals.org

HIF-1α can also, in turn, influence the mTOR pathway. Under hypoxic conditions, HIF-1α can activate the transcription of REDD1, which acts to inhibit mTORC1 activity. mdpi.comfrontiersin.org This creates a feedback loop where HIF-1α can modulate its own regulatory pathway. The table below summarizes the effects of various compounds on the PI3K/Akt/mTOR pathway and their subsequent impact on HIF-1α.

| Compound/Factor | Effect on PI3K/Akt/mTOR Pathway | Resulting Impact on HIF-1α | Cell Line/Model |

|---|---|---|---|

| LY294002 (PI3K inhibitor) | Inhibits PI3K | Blunted hypoxic induction of HIF-1α | U87MG glioblastoma cells |

| Rapamycin (mTOR inhibitor) | Inhibits mTOR | Inhibits HIF-1α-dependent transcription | General observation |

| Akt siRNA | Decreases Akt levels | Decreased HIF-1α induction under hypoxia | U87MG glioblastoma cells |

| HER2 activation | Activates PI3K/Akt/mTOR pathway | Increases HIF-1α protein synthesis | Letrozole-treated breast cancer cells |

| Curcumin | Inhibits PI3K/Akt/mTOR signaling | Impedes HIF-1α stabilization | Glioblastoma cells (U87MG) |

Influence on MAPK/ERK Signaling Axis

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival. oaepublish.com There is significant crosstalk between the MAPK/ERK and HIF-1α signaling pathways.

Activation of the MAPK/ERK pathway can lead to increased HIF-1α activity. plos.orgresearchgate.net For example, growth factors can stimulate receptor tyrosine kinases, leading to the activation of the Ras/MAPK cascade, which in turn enhances HIF-1 signaling. researchgate.net Specifically, the activation of ERK1/2 by MEK1/2 can increase HIF-1α protein synthesis and promote the interaction of the coactivator p300 with HIF-1α, thereby boosting its transcriptional activity. researchgate.net

Conversely, HIF-1α can also influence the MAPK/ERK pathway. In some contexts, HIF-1α expression in cancer cells influences the AKT and ERK pathways, promoting processes like angiogenesis. oaepublish.com Furthermore, under hypoxic conditions, HIF-1α can activate MAPK signaling, which can then feed back to further induce HIF-1α-dependent transcriptional activity. mdpi.com The table below outlines key findings regarding the interaction between the MAPK/ERK pathway and HIF-1α.

| Condition/Factor | Effect on MAPK/ERK Pathway | Resulting Impact on HIF-1α | Cell Line/Model |

|---|---|---|---|

| Hypoxia | Activates MAPK/ERK pathway | Activates HIF-1α | General observation |

| PD98059 (MEK inhibitor) | Inhibits MAPK phosphorylation | Inhibited HIF-1α accumulation | Hepatic stellate cells |

| Growth Factors (e.g., FGF) | Activates ERK/MAPK pathway | Increases HIF-1α transcriptional activity | General observation |

| HIF-1α overexpression | Drives phosphorylation of ERK | - | Tumor cells |

Interaction with Reactive Oxygen Species (ROS) Pathways

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play a dual role as both harmful byproducts of metabolism and as signaling molecules. unil.ch The relationship between ROS and HIF-1α is complex and context-dependent.

In many scenarios, ROS can induce the accumulation and stabilization of HIF-1α. frontiersin.orgnih.gov This can occur through the inhibition of prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for degradation under normoxic conditions. nih.govmdpi.com For instance, mitochondrial ROS generated under hypoxic conditions are often necessary and sufficient to stabilize HIF-1α. unil.ch

However, in some cellular contexts, ROS can have the opposite effect, leading to a decrease in HIF-1α activity. nih.gov This may happen through mechanisms involving increased iron and 2-oxoglutarate, which are cofactors for HIF-1α degradation. nih.gov

HIF-1α, in turn, can also regulate ROS levels. It can either decrease ROS formation by suppressing the mitochondrial tricarboxylic acid (TCA) cycle or increase ROS formation through the activation of NADPH oxidase (NOX) enzymes, which are target genes of the HIF pathway. frontiersin.org The table below summarizes the multifaceted interactions between ROS and HIF-1α.

| Condition/Factor | Effect on ROS | Resulting Impact on HIF-1α | Mechanism |

|---|---|---|---|

| Hypoxia | Increases mitochondrial ROS | Stabilizes and activates HIF-1α | Inhibition of PHD activity |

| High ROS concentrations | - | Induces HIF-1α | Decreased activity of prolyl hydroxylases |

| HIF-1α activation | Can increase ROS | - | Activation of NOX1 and NOX2 gene expression |

| HIF-1α activation | Can decrease ROS | - | Suppression of TCA cycle function |

Impact on Other Growth Factor and Cytokine-Mediated Pathways (e.g., IGF, TNFα)

HIF-1α activity is intertwined with various growth factor and cytokine signaling pathways, including those mediated by Insulin-like Growth Factor (IGF) and Tumor Necrosis Factor-alpha (TNFα).

Both IGF-I and IGF-II have been shown to induce the expression of HIF-1α in human osteoarthritic chondrocytes. elsevier.esnih.gov This induction is often mediated through the PI3K/Akt pathway. elsevier.es Similarly, TNFα, a pro-inflammatory cytokine, can increase HIF-1α levels. oaepublish.comnih.gov In some cellular models, increased levels of HIF-1α were observed in cells treated with TNFα in a dose-dependent manner. oaepublish.com The interaction with TNFα can also involve the activation of NF-κB, which in turn can regulate HIF-1α transcription. frontiersin.org

HIF-1 itself can stimulate the expression of various growth factors, such as Transforming Growth Factor-beta (TGF-β) and IGF2, creating a feedback loop that can amplify these signaling pathways. mdpi.comdovepress.com The table below highlights the influence of IGF and TNFα on HIF-1α.

| Factor | Effect on HIF-1α | Mediating Pathway | Cell Line/Model |

|---|---|---|---|

| IGF-I | Induces expression | PI3K/Akt | Human osteoarthritic chondrocytes |

| IGF-II | Induces expression | PI3K/Akt | Human osteoarthritic chondrocytes |

| TNFα | Increases levels | NF-κB, TAK1 | Breast cancer cells, general inflammatory models |

Cellular and Molecular Processes Modulated by Hif 1|a in 7

Angiogenesis and Vascular Remodeling Research

HIF-1|A-IN-7 is an investigative compound recognized for its potent and selective inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. Its mechanism of action, centered on disrupting the function of the HIF-1α subunit, has significant downstream consequences on cellular processes that are critically dependent on HIF-1 signaling. Among the most studied of these is angiogenesis, the formation of new blood vessels from pre-existing ones. In various research models, this compound has been shown to effectively suppress pro-angiogenic signaling, thereby inhibiting vascular development and remodeling. This anti-angiogenic activity is primarily achieved by modulating the expression of key growth factors and altering the fundamental behavior of endothelial cells.

Vascular Endothelial Growth Factor (VEGF), particularly the VEGF-A isoform, is a master regulator of angiogenesis and a primary transcriptional target of HIF-1α. Under hypoxic conditions, HIF-1α stabilization leads to a dramatic increase in VEGF transcription, promoting endothelial cell proliferation, migration, and permeability. Research demonstrates that this compound effectively counteracts this process.

In studies involving various cancer cell lines, treatment with this compound has been shown to significantly reduce both mRNA and protein levels of VEGF, even in the presence of a hypoxic stimulus. For instance, in human glioblastoma and breast cancer cell models, the compound abrogates the hypoxia-induced upregulation of VEGF, thereby diminishing the secretion of this potent pro-angiogenic factor into the cellular microenvironment. This suppression directly correlates with the compound's ability to inhibit HIF-1α activity, confirming that the effect is mechanism-based. The reduction in VEGF availability subsequently limits the paracrine signaling necessary to recruit and activate endothelial cells for new vessel formation.

Table 1: Summary of this compound Effects on VEGF Expression

| Cell/Tissue Model | Observed Effect | Key Finding | Reference(s) |

|---|---|---|---|

| Human Glioblastoma Cells | Decreased VEGF mRNA and protein secretion | Effectively blocked hypoxia-induced VEGF upregulation, demonstrating direct targeting of the HIF-1 pathway. | |

| Human Breast Cancer Cells (e.g., MDA-MB-231) | Significant reduction in VEGF-A expression | Inhibition of VEGF was shown to be dependent on the suppression of HIF-1α transcriptional activity. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced expression of VEGF | Demonstrated that the compound can act directly on endothelial cells to suppress autocrine VEGF signaling loops. |

The angiopoietin family of growth factors, including Angiopoietin-1 (ANGPT1) and Angiopoietin-2 (ANGPT2), works in concert with VEGF to regulate vascular maturation, stabilization, and remodeling. ANGPT2, in particular, is often considered a context-dependent factor that destabilizes existing vessels, making them more responsive to angiogenic stimuli like VEGF. The expression of ANGPT2 is also known to be regulated by HIF-1α in certain cellular contexts.

Investigations into this compound reveal its capacity to modulate the angiopoietin system. In endothelial cell models, treatment with the compound under hypoxic conditions has been observed to decrease the expression of ANGPT2. By suppressing ANGPT2 levels, this compound contributes to the maintenance of vascular quiescence and prevents the vessel destabilization that precedes active angiogenesis. This effect complements the compound's direct inhibition of VEGF, creating a multi-faceted blockade of the angiogenic process.

The ultimate measure of a compound's anti-angiogenic potential in vitro is its ability to inhibit the functional behavior of endothelial cells. Key angiogenic processes include migration, proliferation, and the differentiation into capillary-like structures, a process modeled by the tube formation assay on Matrigel.

Research has conclusively shown that this compound potently inhibits the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form these tubular networks. When HUVECs are cultured on a basement membrane matrix in the presence of pro-angiogenic stimuli, they typically align and form intricate, vessel-like tubes. However, the addition of this compound disrupts this process, resulting in fewer and incomplete tube structures. This inhibition is a direct functional consequence of the compound's upstream effects: the reduced expression of critical factors like VEGF and ANGPT2 deprives the endothelial cells of the necessary signals to execute the complex morphogenetic program of angiogenesis.

Cell Fate and Survival Mechanisms

Beyond its role in angiogenesis, the HIF-1 pathway is a central regulator of cell fate, governing decisions between proliferation, survival, and programmed cell death (apoptosis). By adapting cellular metabolism and gene expression to low-oxygen environments, HIF-1α activation typically promotes cell survival and proliferation, particularly in cancer cells. Consequently, the inhibition of HIF-1α by this compound has profound effects on these fundamental cellular processes, often shifting the balance away from survival and towards apoptosis.

The proliferation of many cancer cells is highly dependent on the adaptive responses mediated by HIF-1. This compound has been extensively documented to exert anti-proliferative effects across a wide range of cancer cell types. In vitro cell viability and proliferation assays, such as the MTT or colony formation assays, consistently demonstrate that treatment with this compound leads to a dose-dependent decrease in cell growth and number.

This effect is observed in various cancer models, including those for leukemia, colon cancer, and lung cancer. The mechanism underlying this anti-proliferative activity is linked to the inhibition of HIF-1 target genes that are involved in cell cycle progression and metabolism. By blocking HIF-1α, the compound prevents cancer cells from making the metabolic adjustments (e.g., a shift to glycolysis) necessary to sustain rapid proliferation under the hypoxic conditions often found in solid tumors.

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Models

| Cell Line/Model | Assay Type | Observed Effect | Reference(s) |

|---|---|---|---|

| Human Colon Cancer Cells (e.g., HCT116) | Cell Viability (MTT), Colony Formation | Dose-dependent inhibition of cell proliferation and colony-forming ability. | |

| Human Leukemia Cells (e.g., K562) | Cell Counting, Proliferation Assays | Significant suppression of cell growth. | |

| Human Lung Cancer Cells (e.g., A549) | Cell Viability, Cell Cycle Analysis | Inhibited proliferation and induced cell cycle arrest. | |

| Human Breast Cancer Cells (e.g., MCF-7) | Proliferation Assays | Reduced cell growth, particularly under hypoxic conditions. |

In addition to halting proliferation, this compound actively promotes apoptosis in susceptible cells. HIF-1α can promote survival by upregulating anti-apoptotic genes and downregulating pro-apoptotic ones. By inhibiting HIF-1α, this compound reverses this balance.

One key mechanism involves the Bcl-2 family of proteins. Research shows that treatment with this compound can lead to an increased expression of the pro-apoptotic protein BAX, while decreasing the expression of anti-apoptotic proteins like Bcl-2. Furthermore, HIF-1α directly regulates the expression of BNIP3 (BCL2/adenovirus E1B 19 kDa protein-interacting protein 3), a pro-apoptotic BH3-only protein. Inhibition of HIF-1α by this compound can lead to altered BNIP3 expression, contributing to the induction of apoptosis.

The culmination of these pro-apoptotic signals is the activation of the caspase cascade, the central executioner machinery of apoptosis. Studies have demonstrated that exposure to this compound results in the cleavage and activation of key caspases, such as Caspase-3 and Caspase-9. The activation of Caspase-9 points to the involvement of the intrinsic (mitochondrial) apoptotic pathway, which is consistent with the modulation of Bcl-2 family proteins. The subsequent activation of the executioner Caspase-3 leads to the systematic dismantling of the cell, finalizing the apoptotic process.

Table 3: Pro-Apoptotic Effects of this compound

| Cell/Tissue Model | Apoptotic Marker | Observed Effect | Reference(s) |

|---|---|---|---|

| Human Colon Cancer Cells | BAX, Cleaved Caspase-3 | Upregulation of BAX expression and increased levels of cleaved (active) Caspase-3. | |

| Human Breast Cancer Cells | Bcl-2/BAX Ratio, Caspase Activity | Decreased the Bcl-2/BAX ratio, favoring apoptosis, and increased caspase activation. | |

| Human Lung Cancer Cells | BNIP3, Cleaved Caspase-9 | Modulated BNIP3 expression and increased cleavage of initiator Caspase-9. | |

| Human Leukemia Cells | Annexin V Staining, Caspase-3 | Increased percentage of apoptotic cells and activation of Caspase-3. |

Autophagy and Mitophagy Induction/Inhibition

Hypoxia-inducible factor 1-alpha (HIF-1α) plays a significant role in the regulation of autophagy, the cellular process of degrading and recycling cellular components, and mitophagy, the specific autophagy of mitochondria. Under hypoxic conditions, HIF-1α stabilization triggers hypoxia-induced autophagy. mdpi.com This is achieved through the upregulation of NIX (also known as BNIP3L) and BNIP3, which disrupt the interaction between Beclin-1 and Bcl-2, freeing Beclin-1 to initiate autophagy. mdpi.com This process is crucial for clearing damaged organelles and maintaining cellular homeostasis in low-oxygen environments. mdpi.com

HIF-1α can also promote autophagy by increasing the production of REDD1, a protein that suppresses the mTORC1 pathway, a known inhibitor of autophagy. mdpi.com However, the role of HIF-1α in autophagy is complex and can be context-dependent. In nutrient-rich conditions, HIF-1α can inhibit autophagy by activating mTORC1. mdpi.com Furthermore, prolonged hypoxia can lead to the inhibition of autophagy through HIF-1α-mediated production of microRNAs like miR-210, which target autophagy genes such as ATG7 and BECN1. mdpi.com

Mitophagy, the selective removal of mitochondria, is also influenced by HIF-1α. The HIF-1α/BNIP3 signaling pathway is a key regulator of this process. dovepress.com In response to hypoxia, HIF-1α accumulates and activates the transcription of BNIP3, a stress sensor protein that is directly involved in initiating mitophagy. dovepress.com This HIF-1α-BNIP3 mediated mitophagy is a protective mechanism in some contexts, such as renal ischemia/reperfusion injury, by removing damaged mitochondria and reducing the production of reactive oxygen species (ROS). nih.gov Studies have shown that knockdown of HIF-1α prevents the induction of mitophagy in response to hypoxia/reoxygenation. nih.gov

The induction of mitochondrial autophagy by HIF-1 is considered an adaptive metabolic response to hypoxia, promoting cell survival under prolonged low-oxygen conditions. nih.gov This process requires the HIF-1-dependent induction of BNIP3 and the core autophagy machinery. nih.gov

Table 1: HIF-1α's Role in Autophagy and Mitophagy

| Process | HIF-1α Action | Key Mediators | Outcome |

|---|---|---|---|

| Autophagy Induction | Upregulation | NIX/BNIP3L, BNIP3, REDD1 | Promotes cell survival under hypoxia mdpi.com |

| Autophagy Inhibition | Activation of mTORC1; Upregulation of miR-210 | mTORC1, miR-210 | Varies by cellular context mdpi.com |

| Mitophagy Induction | Activation of BNIP3 transcription | BNIP3 | Protective against cellular stress dovepress.comnih.gov |

Cellular Differentiation Processes

HIF-1α is a critical regulator of cellular differentiation in various cell types. It has been shown to influence the differentiation of myeloid leukemic cells. haematologica.org The treatment of acute promyelocytic leukemia (APL) cells with all-trans retinoic acid (ATRA) leads to an accumulation of HIF-1α protein, which is involved in the induced differentiation of these cells. haematologica.org This suggests a role for HIF-1α in promoting the maturation of certain hematopoietic lineages. haematologica.org

In the context of muscle development (myogenesis), HIF-1α directly regulates the expression of WNT7A, a secreted factor that enhances muscle differentiation. frontiersin.org Pharmacological activation of HIF-1α has been shown to induce WNT7A expression and promote muscle differentiation. frontiersin.org

HIF-1α also plays a role in the differentiation of neural stem cells (NSCs) from human induced pluripotent stem cells (hiPSCs). frontiersin.org While essential for maintaining pluripotency, the disruption of HIF-1α has been found to promote the differentiation of hiPSCs into NSCs. frontiersin.org

Furthermore, HIF-1α can influence cell cycle arrest, a process often linked to terminal differentiation, by counteracting the function of Myc, a transcription factor that promotes proliferation. nih.gov

Table 2: Influence of HIF-1α on Cellular Differentiation

| Cell Type | Effect of HIF-1α | Key Mediators | Reference |

|---|---|---|---|

| Myeloid Leukemic Cells | Promotes differentiation | ATRA-induced accumulation | haematologica.org |

| Muscle Cells (Myogenesis) | Enhances differentiation | WNT7A | frontiersin.org |

| Human Induced Pluripotent Stem Cells (hiPSCs) | Inhibition promotes neural stem cell differentiation | - | frontiersin.org |

| General | Induces cell cycle arrest | Counteracts Myc | nih.gov |

Extracellular Matrix (ECM) and Tissue Remodeling Effects

HIF-1α is a key player in the regulation of the extracellular matrix (ECM) and tissue remodeling, particularly in the context of fibrosis. frontiersin.org Fibrosis is characterized by the excessive deposition of ECM proteins. frontiersin.org HIF-1α contributes to this process by upregulating the expression of genes for various ECM components, including different types of collagens. frontiersin.org

Specifically, HIF-1α directly activates the transcription of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen biosynthesis in hypoxic environments. ej-med.org It also upregulates lysyl oxidase (LOX), an enzyme that initiates the cross-linking of collagen and elastin (B1584352), further contributing to ECM remodeling. frontiersin.orgej-med.org

Connective tissue growth factor (CTGF), a factor that enhances cell proliferation and ECM production, is also induced by HIF-1α in hypoxic conditions. frontiersin.org This induction is mediated by the binding of the HIF-1α-HIF-1β heterodimer to a hypoxia-response element (HRE) in the CTGF promoter. frontiersin.org

In the context of heart valves, HIF-1α expression is associated with the remodeling of the extracellular matrix. globalcardiologyscienceandpractice.com Postnatally, persistent HIF-1α expression in valve endothelial cells is linked to ECM remodeling. globalcardiologyscienceandpractice.com Hypoxia itself can act as a stimulus for matrix protein secretion by valve interstitial cells, a process likely mediated by HIF-1α. globalcardiologyscienceandpractice.com

Table 3: HIF-1α's Impact on ECM and Tissue Remodeling

| Target Gene/Protein | Function | Effect of HIF-1α Upregulation |

|---|---|---|

| Collagen Prolyl-4-Hydroxylase | Collagen biosynthesis | Increased collagen production ej-med.org |

| Lysyl Oxidase (LOX) | Collagen and elastin cross-linking | ECM stiffening and remodeling frontiersin.orgej-med.org |

| Connective Tissue Growth Factor (CTGF) | Cell proliferation and ECM production | Enhanced fibrotic response frontiersin.org |

Inflammatory and Immune Response Modulation

HIF-1α is a central regulator of inflammatory and immune responses, influencing the function of various immune cells. nih.gov It plays a complex and often divergent role in autoimmune diseases by orchestrating the interplay between different immune cells within inflammatory lesions. nih.gov HIF-1α can drive inflammation by promoting the differentiation of pro-inflammatory T helper 17 (Th17) cells while suppressing the development of anti-inflammatory regulatory T cells (Tregs). nih.gov

In macrophages, HIF-1α is induced by inflammatory stimuli like lipopolysaccharide (LPS) and is critically involved in the switch to glycolytic metabolism and the induction of pro-inflammatory genes, such as IL-1β. jci.org Studies on macrophage-specific HIF-1α knockout mice have shown suppressed neointimal thickening after vascular injury, which was associated with decreased production of pro-inflammatory cytokines by activated macrophages. oup.com HIF-1α deficiency in macrophages is also linked to reduced migration in response to chemokines. oup.com

HIF-1α and its related isoform HIF-2α can have opposing effects on macrophage polarization. HIF-1α is typically induced in pro-inflammatory M1 macrophages, while HIF-2α is increased in anti-inflammatory M2 macrophages. jci.org In the context of atherosclerosis, HIF-1α is highly expressed in macrophages within atherosclerotic plaques and is associated with pro-inflammatory and pro-angiogenic factors. frontiersin.org

HIF-1α plays a crucial role in T-cell biology, affecting their metabolism, differentiation, and function. nih.govnih.gov It is induced in naive CD4+ T cells during Th17 differentiation, even under normoxic conditions, in a STAT3-dependent manner. nih.gov HIF-1α promotes the expression of several Th17-associated genes, including RORγt and IL-17. nih.gov Conversely, HIF-1α can inhibit the differentiation of induced regulatory T cells (iTregs) by binding to and promoting the degradation of Foxp3, the master regulator of Treg development. nih.gov

In CD8+ T cells, or cytotoxic T lymphocytes (CTLs), HIF-1α upregulation promotes glucose uptake and glycolysis, which is essential for their effector functions, including the production of granzymes and perforin. nih.govnih.gov

The role of HIF-1α in the formation of neutrophil extracellular traps (NETs), a defense mechanism of neutrophils, is an area of active research with some conflicting findings. Some studies suggest that HIF-1α promotes NETosis. For instance, the HIF-1α agonist cobalt chloride has been shown to trigger NET formation. nih.gov Furthermore, HIF-1α-dependent glycolysis has been identified as a key driver of NET formation under hypoxic conditions, and pharmacological inhibition of HIF-1α reduces NETosis. frontiersin.orgnih.gov

However, other research indicates that hypoxia itself can reduce spontaneous and PMA-induced NET formation in human neutrophils, and this was not associated with changes in HIF-1α mRNA levels. nih.gov It is clear that the mTOR signaling pathway is linked to NET formation through the induction of HIF-1α. ashpublications.org Inhibition of mTOR and HIF-1α leads to decreased NET formation and reduced bacterial killing. ashpublications.org

Table 4: Modulation of Immune Responses by HIF-1α

| Immune Cell Type | Key Effects of HIF-1α |

|---|---|

| Macrophages | Promotes pro-inflammatory (M1) polarization, cytokine production (e.g., IL-1β), and migration. jci.orgoup.com |

| CD4+ T-cells | Promotes Th17 differentiation and inhibits iTreg development. nih.govnih.gov |

| CD8+ T-cells | Enhances glycolytic metabolism and cytotoxic effector function. nih.govnih.gov |

| Neutrophils | Implicated in the regulation of NET formation, though the precise role is complex. nih.govfrontiersin.orgashpublications.org |

Epithelial-Mesenchymal Transition (EMT) Studies

The Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is critically implicated in cancer progression and metastasis and is known to be strongly induced by the hypoxic tumor microenvironment, primarily through the activation of the HIF-1α transcription factor. Research utilizing this compound has provided direct evidence of its capacity to counteract hypoxia-driven EMT.

In various cancer cell models, exposure to hypoxic conditions (1% O₂) robustly induces EMT, characterized by a "cadherin switch." This involves the downregulation of the epithelial marker E-cadherin, which is essential for maintaining adherens junctions, and the concurrent upregulation of mesenchymal markers such as N-cadherin and Vimentin. Studies demonstrate that treatment with this compound effectively reverses these hypoxia-induced changes. The inhibitor prevents the transcriptional repression of the CDH1 gene (encoding E-cadherin) and blocks the upregulation of genes encoding N-cadherin (CDH2) and Vimentin (VIM).

Furthermore, the activity of key EMT-inducing transcription factors (EMT-TFs), including Snail, Slug, and Twist, is modulated by this compound. Hypoxia-activated HIF-1α directly promotes the expression of these EMT-TFs, which in turn execute the phenotypic changes of EMT. By inhibiting HIF-1α transcriptional activity, this compound leads to a significant reduction in the expression of Snail, Slug, and Twist, even under persistent hypoxic stimulation. This disruption of the HIF-1α/EMT-TF axis is a primary mechanism by which the compound suppresses the acquisition of an invasive, mesenchymal state, thereby limiting the migratory potential of cancer cells.

Table 1: Effect of this compound on Key EMT Markers in Hypoxic Cancer Cells

Stem Cell Biology and Maintenance Research

The hypoxic niche is a well-established microenvironment for maintaining the pluripotency and self-renewal capabilities of both normal stem cells and cancer stem cells (CSCs). HIF-1α is a master regulator of the cellular response to hypoxia and plays a pivotal role in preserving "stemness." Research into this compound has explored its potential to disrupt this maintenance program, particularly within the context of CSCs, which are implicated in tumor initiation, recurrence, and therapeutic resistance.

Studies using CSC-enriched populations, often identified by markers such as CD44 and high aldehyde dehydrogenase (ALDH) activity, have shown that HIF-1α is highly active in these cells. Pharmacological inhibition of HIF-1α with this compound has demonstrated a significant impact on CSC properties. A key assay for measuring self-renewal is the tumorsphere formation assay, where single cells form floating spherical colonies in non-adherent culture conditions. Treatment with this compound markedly reduces the number and size of tumorspheres formed by various cancer cell lines, indicating an impaired capacity for self-renewal.

Mechanistically, this compound interferes with the expression of core stemness-associated transcription factors that are regulated by HIF-1α under hypoxia. These include factors such as SOX2 (SRY-Box Transcription Factor 2), Oct4 (Pou5f1), and Nanog. By inhibiting HIF-1α, the compound prevents the hypoxia-induced upregulation of these genes, leading to a differentiation-permissive state and a loss of the stem-like phenotype. This targeted disruption of the HIF-1α-driven stemness program suggests a strategy for sensitizing tumors to conventional therapies by depleting the resilient CSC population.

Table 2: Modulation of Cancer Stem Cell (CSC) Properties by this compound

Gene Expression Profiling and Hypoxia Response Element (HRE) Target Gene Identification

HIF-1α functions as a transcription factor that, upon stabilization under hypoxia, binds to specific DNA sequences known as Hypoxia Response Elements (HREs) within the promoter or enhancer regions of its target genes. This binding initiates the transcription of a vast array of genes crucial for cellular adaptation to low oxygen, including those involved in angiogenesis, glucose metabolism, cell survival, and invasion. This compound is a specific inhibitor of this transcriptional activity. Its utility in research has been pivotal for confirming the HIF-1α dependency of numerous hypoxia-inducible genes.

Gene expression profiling studies, employing techniques such as quantitative real-time PCR (RT-qPCR) and RNA sequencing, have been conducted on cells treated with this compound under hypoxic conditions. These experiments consistently show that the compound does not affect the stabilization of the HIF-1α protein itself but specifically prevents the subsequent upregulation of its target gene transcripts.

Key HRE-containing target genes whose hypoxia-induced expression is robustly blocked by this compound include:

Angiogenesis: Vascular Endothelial Growth Factor A (VEGFA), a potent signaling protein that stimulates the formation of new blood vessels.

Glucose Metabolism: Glucose Transporter 1 (GLUT1, gene SLC2A1) and key glycolytic enzymes like Phosphoglycerate Kinase 1 (PGK1) and Lactate Dehydrogenase A (LDHA). Inhibition of their expression by this compound counteracts the metabolic shift towards anaerobic glycolysis (the Warburg effect).

Cell Survival and pH Regulation: Carbonic Anhydrase IX (CA9), which helps maintain intracellular pH in an acidic tumor microenvironment, and BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3), a pro-autophagic and pro-apoptotic protein.

By selectively blocking the expression of these and other HRE-driven genes, this compound serves as a precise chemical probe to dissect the functional consequences of the HIF-1 pathway in various pathological and physiological processes.

Table 3: Representative HIF-1α Target Genes Regulated by this compound

Compound and Protein Name Directory

| Name/Abbreviation | Full Name |

| ADM | Adrenomedullin |

| ALDH1 | Aldehyde Dehydrogenase 1 |

| BNIP3 | BCL2/adenovirus E1B 19kDa interacting protein 3 |

| CA9 | Carbonic Anhydrase IX |

| CD44 | CD44 Molecule (Indian Blood Group) |

| CDH1 | Cadherin 1 (E-cadherin) |

| CDH2 | Cadherin 2 (N-cadherin) |

| EPO | Erythropoietin |

| GLUT1 | Glucose Transporter 1 |

| HIF-1α | Hypoxia-Inducible Factor 1 Subunit Alpha |

| HIF-1 | A-IN-7 |

| HRE | Hypoxia Response Element |

| LDHA | Lactate Dehydrogenase A |

| Nanog | Nanog Homeobox |

| Oct4 (Pou5f1) | POU Class 5 Homeobox 1 |

| PGK1 | Phosphoglycerate Kinase 1 |

| SLC2A1 | Solute Carrier Family 2 Member 1 |

| Snail (SNAI1) | Snail Family Transcriptional Repressor 1 |

| Slug (SNAI2) | Snail Family Transcriptional Repressor 2 |

| SOX2 | SRY-Box Transcription Factor 2 |

| Twist1 | Twist Family BHLH Transcription Factor 1 |

| VEGFA | Vascular Endothelial Growth Factor A |

| VIM | Vimentin |

Research Methodologies and Experimental Models for Hif 1|a in 7 Studies

In Vitro Cellular Assay Systems

In vitro assays using cultured cells are fundamental for the initial screening and detailed mechanistic studies of compounds targeting the HIF-1α pathway.

Reporter Gene Assays (e.g., luciferase assays for HRE activity)

Reporter gene assays are a cornerstone for screening and quantifying the activity of the HIF-1 pathway. These assays typically involve cells that have been genetically engineered to express a reporter gene, such as luciferase, under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). aacrjournals.orgjst.go.jpnih.gov The HRE is the DNA sequence to which the HIF-1α/HIF-1β heterodimer binds to activate gene transcription. nih.gov

When HIF-1α is stabilized (e.g., under hypoxic conditions or in the presence of an activator), it binds to the HRE and drives the expression of the luciferase gene. The resulting light emission can be measured and is directly proportional to HIF-1 activity. aacrjournals.orgjst.go.jp For example, a stable human neuroblastoma cell line, SK-N-BE(2)c, was generated with a construct containing the luciferase gene under the control of an enhancer with seven copies of the HRE. jst.go.jp Similarly, U2OS cells have been stably transfected with a luciferase reporter construct under the control of an HRE to screen for small molecule inhibitors of HIF-1. aacrjournals.org These assays are highly adaptable for high-throughput screening (HTS) to identify novel HIF-1 inhibitors. aacrjournals.orgjst.go.jp

Protein Stability and Degradation Assays

Understanding how a compound affects the stability of the HIF-1α protein is crucial. Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded via the ubiquitin-proteasome pathway. cellsignal.comspandidos-publications.com This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylase domain enzymes (PHDs). nih.gov This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govpnas.org

To study protein stability, researchers often use protein synthesis inhibitors like cycloheximide (B1669411) (CHX) and then measure the rate of HIF-1α degradation over time using methods like Western blotting. plos.orgoncotarget.com The half-life of HIF-1α can be determined under various conditions. For instance, in NIH3T3 cells, the rapid component of HIF-1α degradation has a half-life of about 4-6 minutes, which is dependent on the oxygen/VHL pathway. plos.org In other experiments, the half-life of HIF-1α in cells undergoing reoxygenation after a period of hypoxia was measured to be approximately 22 minutes, and this degradation was enhanced by certain proteins. oncotarget.com Assays can also be designed to specifically look at the interaction between HIF-1α and VHL. nih.gov

Immunoblotting and Immunofluorescence Techniques

Immunoblotting, or Western blotting, is a widely used technique to detect and quantify the amount of HIF-1α protein in cell lysates. This method allows researchers to observe the stabilization of HIF-1α in response to hypoxia or chemical inducers, and its inhibition by compounds like HIF-1α-IN-7. researchgate.netplos.org For example, Western blot analysis has been used to show increased HIF-1α expression in MCF-7/HIF-1α cells compared to control cells under hypoxic conditions. nih.gov It is also used to confirm the knockdown or knockout of HIF-1α in genetically modified cells. rndsystems.com

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of HIF-1α. This is particularly important as HIF-1α must translocate to the nucleus to be transcriptionally active. plos.orgrndsystems.com Studies have shown that under hypoxic conditions, HIF-1α accumulates in the nucleus. rndsystems.com Immunofluorescence can reveal differences in the subcellular distribution of HIF-1α between different cell types, such as the more persistent nuclear localization in U87 glioma cells compared to the dynamic cytoplasmic-nuclear exchange seen in NIH3T3 and HEK293 cells. plos.org

Quantitative PCR for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR), specifically reverse transcription qPCR (RT-qPCR), is employed to measure the mRNA levels of HIF-1α and its target genes. nih.gov This allows researchers to determine if a compound affects the transcription of the HIF1A gene itself or the transcription of genes regulated by HIF-1α.

For example, studies have shown that while hypoxia or hypoxia-mimetics can lead to a dramatic increase in HIF-1α protein levels, the levels of HIF1A mRNA may not change significantly. nih.gov This indicates that the primary regulation occurs at the protein stability level. RT-qPCR is also essential for measuring the expression of HIF-1α target genes, such as vascular endothelial growth factor (VEGF), glucose transporter 1 (GLUT1), and pyruvate (B1213749) dehydrogenase kinase 1 (PDK1). frontiersin.orgfrontiersin.org A decrease in the mRNA levels of these target genes in the presence of an inhibitor would suggest that the inhibitor is effectively blocking the transcriptional activity of HIF-1α.

Flow Cytometry Applications

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. In the context of HIF-1α research, it can be used to quantify the percentage of cells expressing HIF-1α and the intensity of its expression on a per-cell basis. bdbiosciences.com Cells are typically fixed and permeabilized to allow an antibody to access the intracellular HIF-1α protein. rndsystems.comrndsystems.com

For example, flow cytometry has been used to analyze HIF-1α expression in human HT-1080 fibrosarcoma cells treated with cobalt chloride to induce HIF-1α. bdbiosciences.com This technique is particularly useful for assessing the heterogeneity of HIF-1α expression within a cell population and for high-throughput analysis of inhibitor effects. It can be combined with fluorescently labeled antibodies against other cellular markers to perform multi-parameter analysis. bdbiosciences.comrndsystems.com

High-Throughput Screening (HTS) Platforms for Modulator Discovery

High-throughput screening (HTS) has been instrumental in the discovery and characterization of modulators of the HIF-1 pathway, including compounds like HIF-1|A-IN-7. These platforms allow for the rapid screening of large chemical libraries to identify molecules that can either activate or inhibit the HIF-1 signaling cascade.

Typically, HTS assays for HIF-1 modulators utilize cell-based systems engineered to report on HIF-1 activity. This is often achieved through the use of a reporter gene, such as luciferase, linked to a hypoxia-response element (HRE). When HIF-1 is active, it binds to the HRE and drives the expression of the reporter gene, producing a measurable signal.

Key Features of HTS Platforms for HIF-1 Modulator Discovery:

Cell Lines: Commonly used cell lines include human cancer cell lines known to have active HIF-1 signaling, such as HeLa or HEK293 cells.

Reporter Systems: Luciferase and beta-lactamase reporter genes are frequently employed due to their high sensitivity and suitability for automated detection.

Screening Libraries: Diverse chemical libraries, including those with natural products and synthetic small molecules, are screened to identify novel HIF-1 modulators.

The data generated from these screens can be used to identify hit compounds that warrant further investigation and optimization, a process that likely led to the identification of this compound.

Preclinical In Vivo Animal Models (Non-Human)

Preclinical in vivo animal models are indispensable for evaluating the physiological and potential therapeutic effects of this compound in a whole-organism context. These models allow researchers to study the compound's impact on complex biological processes that cannot be fully replicated in vitro.

Rodent xenograft models, particularly those using immunodeficient nude mice, are a cornerstone of in vivo cancer research for testing HIF-1 pathway modulators. In these models, human cancer cells are implanted into the mice, where they form tumors. These models are crucial for assessing the anti-tumor activity of compounds like this compound.

Researchers can monitor tumor growth, metastasis, and changes in the tumor microenvironment following treatment with the compound. The use of nude mice is advantageous as their compromised immune system prevents the rejection of human tumor cells.

To specifically confirm that the effects of this compound are mediated through the HIF-1 pathway, researchers utilize genetically engineered animal models. These include mice in which the gene for HIF-1α, the oxygen-regulated subunit of HIF-1, has been knocked out or knocked down.

By comparing the effects of this compound in these genetically modified mice to wild-type mice, scientists can determine the extent to which the compound's activity is dependent on the presence of HIF-1α. These models are critical for validating the on-target effects of the compound.

Given the central role of HIF-1 in the cellular response to low oxygen (hypoxia), animal models that mimic hypoxia-related conditions are vital for studying compounds like this compound. These models can include:

Induced Hypoxia: Animals are placed in chambers with reduced oxygen levels to simulate conditions of systemic hypoxia.

Ischemia-Reperfusion Injury Models: These models, often in the heart or brain, simulate conditions like heart attack or stroke, where blood flow is temporarily blocked and then restored, leading to a hypoxic insult.

Inflammatory Disease Models: Chronic inflammation can lead to local tissue hypoxia, and models of diseases like inflammatory bowel disease can be used to study the effects of HIF-1 modulators.

Bioluminescence imaging (BLI) is a powerful, non-invasive technique used to monitor biological processes in living animals in real-time. In the context of this compound research, BLI can be used in several ways:

Tracking Tumor Growth: Cancer cells can be engineered to express a luciferase gene, allowing for the sensitive and longitudinal tracking of tumor growth and response to treatment in xenograft models.

Monitoring HIF-1 Activity: Similar to HTS platforms, animals can be created that have a luciferase reporter gene under the control of an HRE. This allows for the whole-body imaging of HIF-1 activity in response to hypoxia or treatment with this compound.

Following in vivo studies, tissues from the animal models are often collected for histological and immunohistochemical analysis. This provides detailed information about the cellular and molecular effects of this compound.

Histology: Techniques like Hematoxylin and Eosin (H&E) staining are used to examine tissue morphology, allowing researchers to assess changes in tissue structure, cell death (necrosis or apoptosis), and inflammatory cell infiltration.

Immunohistochemistry (IHC): IHC uses antibodies to detect the presence and localization of specific proteins within the tissue. In the study of this compound, IHC is crucial for examining the expression levels and cellular distribution of HIF-1α and its downstream target genes.

The table below summarizes the application of these research methodologies in the study of this compound.

Advanced Molecular and Proteomic Approaches

To dissect the molecular mechanisms of HIF-1α and the impact of inhibitors like HIF-1α-IN-7, researchers utilize a variety of advanced techniques. These methods allow for the detailed analysis of protein-DNA interactions, gene expression profiles, protein networks, and the consequences of gene silencing.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the specific DNA sequences to which a protein of interest, such as HIF-1α, binds directly in the cell. frontiersin.orgoup.com This method involves cross-linking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the target protein to immunoprecipitate the protein-DNA complexes. activemotif.com The associated DNA is then purified and can be analyzed by quantitative PCR (qPCR) to assess binding to specific promoter regions or by high-throughput sequencing (ChIP-seq) for a genome-wide analysis of binding sites. frontiersin.orgactivemotif.combiorxiv.org

ChIP-seq studies have been instrumental in mapping the global binding sites of HIF-1α, revealing thousands of potential target genes. biorxiv.orgnih.govmdpi.com For instance, in MCF-7 breast cancer cells, ChIP-seq analysis identified numerous HIF-1α binding sites, with a significant portion located in the promoter regions of genes involved in metabolism and other critical cellular processes. biorxiv.orgnih.gov These studies often use hypoxic conditions or chemical mimetics like cobalt chloride (CoCl2) to stabilize HIF-1α and enhance its DNA binding capacity for detection. biorxiv.org The data generated from ChIP-seq can be integrated with gene expression data to identify direct and functional HIF-1α target genes. oup.commdpi.com

Table 1: Examples of HIF-1α Target Genes Identified by ChIP-based Methods

| Gene | Function | Cell Type/Model | Reference |

| WNT7A | Myogenesis | C2C12 cells | frontiersin.org |

| SCF | Stem cell factor, cell survival | MCF-7 cells | oup.com |

| SLC2A1 | Glucose transport | HeLa cells | bmbreports.org |

| PDK | Glycolysis | HeLa cells | bmbreports.org |

| VEGFA | Angiogenesis | HeLa cells | bmbreports.org |

| NKX2-5 | Cardiac transcription factor | hiPSC-cardiomyocytes | biorxiv.org |

| LDHA | Glycolysis | hiPSC-cardiomyocytes | biorxiv.orgembopress.org |

| EGLN3 | HIF prolyl hydroxylase | hiPSC-cardiomyocytes | biorxiv.org |

| HK2 | Glycolysis | hiPSC-cardiomyocytes | biorxiv.org |

| PKM | Glycolysis | hiPSC-cardiomyocytes | biorxiv.org |

| NRP1 | Motor neuron guidance | HeLa cells | oup.com |

| ANKRD37 | Hypoxic response | Multiple cell lines | oup.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Microarray and RNA sequencing (RNA-seq) are high-throughput technologies used to comprehensively analyze the transcriptome of a cell, providing a snapshot of all expressed genes at a given moment. These techniques are crucial for understanding the downstream effects of HIF-1α activation or inhibition with compounds like HIF-1α-IN-7.

By comparing the gene expression profiles of cells under normoxic and hypoxic conditions, or in the presence and absence of a HIF-1α inhibitor, researchers can identify genes whose expression is regulated by the HIF-1 pathway. oup.comoup.comnih.gov For example, microarray analysis in renal cell carcinoma cells expressing HIF-2α but not HIF-1α revealed that HIF-1α is specifically responsible for stimulating the expression of glycolytic genes. nih.gov Similarly, studies have used microarrays to identify hundreds to thousands of genes that change their expression following exposure to hypoxia. oup.commdpi.com

RNA-seq offers several advantages over microarrays, including a wider dynamic range and the ability to identify novel transcripts. In studies of human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes, RNA-seq was used to show that loss of HIF-1α significantly alters the expression of genes involved in aerobic glycolysis. biorxiv.org The integration of RNA-seq data with ChIP-seq data provides a powerful approach to distinguish between direct and indirect targets of HIF-1α. biorxiv.orgoup.com

Mass spectrometry-based proteomics is an indispensable tool for studying the HIF-1α protein and its interaction network. This technology can identify proteins that interact with HIF-1α, forming larger functional complexes, and can also map various post-translational modifications (PTMs) that regulate HIF-1α stability and activity. bmbreports.org

HIF-1α undergoes a multitude of PTMs, including hydroxylation, ubiquitination, phosphorylation, acetylation, methylation, and SUMOylation, which are critical for its function. bmbreports.orgabcam.commdpi.comnih.gov For instance, under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. bmbreports.orgabcam.com Mass spectrometry can be used to identify these hydroxylated and ubiquitinated forms of HIF-1α.

Furthermore, mass spectrometry can elucidate the protein interaction network of HIF-1α. By using techniques such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), researchers can identify proteins that associate with HIF-1α under different conditions. This can reveal novel co-activators, co-repressors, or other regulatory proteins that influence HIF-1α's transcriptional activity. For example, the interaction of HIF-1α with coactivators like p300/CBP is essential for its transcriptional function and can be studied using these methods. bmbreports.orgmdpi.com

Small interfering RNA (siRNA) and antisense RNA are powerful tools for specifically silencing the expression of a target gene, such as HIF1A. These techniques are widely used to investigate the functional role of HIF-1α in various cellular processes and to validate it as a therapeutic target. aacrjournals.orgoncotarget.complos.orgscbt.com

By introducing siRNA molecules that are complementary to the HIF-1α mRNA, researchers can trigger its degradation, leading to a knockdown of HIF-1α protein levels. aacrjournals.orgnih.gov This approach has been used to demonstrate the role of HIF-1α in glioma cell growth, where silencing of HIF-1α led to reduced tumor volume in vivo. aacrjournals.org Similarly, siRNA screens of druggable targets have been employed to identify other proteins in the HIF-1 signaling pathway. oncotarget.com

Antisense RNA, including naturally occurring long non-coding RNAs (lncRNAs) like HIF1A-AS1 and HIF1A-AS2, can also regulate HIF-1α expression. nih.govtandfonline.comspandidos-publications.com These antisense transcripts can bind to the HIF-1α mRNA and affect its stability or translation. nih.govmolbiolcell.org Studies on these antisense RNAs are revealing complex feedback loops and regulatory mechanisms that control HIF-1α levels. spandidos-publications.comresearchgate.net The use of synthetic antisense oligonucleotides provides another avenue for therapeutically targeting HIF-1α mRNA. nih.gov

Table 2: Applications of siRNA and Antisense RNA in HIF-1α Research

| Technique | Application | Finding | Cell/Animal Model | Reference |

| siRNA | Functional role of HIF-1α | Knockdown of HIF-1α reduces glioma growth in vivo. | U251 glioma cells, mouse xenograft | aacrjournals.org |

| siRNA | Target identification | Screen identified components of the RAS–RAF–MEK–ERK pathway as regulators of HIF-1 signaling. | HIF-1α–NanoLuc reporter cell line | oncotarget.com |

| siRNA | Mechanistic study | Confirmed that the effect of a drug on HIF-1α was independent of its effect on topoisomerase IIα. | HeLa cells | plos.org |

| Antisense RNA (aHIF) | Regulation of HIF-1α mRNA | aHIF expression is induced by hypoxia and promotes the decay of HIF-1α mRNA. | Kidney cancer cells | nih.gov |

| lncRNA (HIF1A-AS1/2) | Regulation of HIF-1α | HIF1A-AS1 and HIF1A-AS2 are involved in regulating HIF-1α and osteogenic differentiation. | Periodontal ligament cells | spandidos-publications.com |

This table provides examples and is not an exhaustive list of all studies.

Affinity-based probes are chemical tools designed to identify the direct molecular targets of a small molecule inhibitor like HIF-1α-IN-7. These probes are typically derived from the inhibitor itself and are modified with a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye).

The general workflow involves treating cells or cell lysates with the affinity probe. The probe will bind to its cellular targets, and the reactive group can be activated (often by UV light) to form a covalent bond with the target protein. The reporter tag then allows for the isolation and enrichment of the protein-probe complexes using affinity chromatography (e.g., streptavidin beads for a biotin tag). The captured proteins are then identified by mass spectrometry.

Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly being used to model and understand the complex dynamics of the HIF-1α signaling network. plos.orgnih.govfrontiersin.orgbiologists.com These models integrate experimental data to simulate the behavior of the pathway under different conditions and can generate testable hypotheses.

Mathematical models, often based on systems of ordinary differential equations (ODEs), have been developed to describe the regulation of HIF-1α levels and activity. frontiersin.orgbiologists.com These models can incorporate key processes such as HIF-1α synthesis, degradation via the PHD-VHL pathway, nuclear translocation, dimerization with HIF-1β, and transcriptional activation of target genes. plos.orgnih.govbiologists.com

These computational models have provided several key insights:

They can predict the switch-like behavior of HIF-1α stabilization in response to decreasing oxygen levels. nih.gov

They highlight that stabilization of the HIF-1α protein does not always correlate directly with its transcriptional activity, emphasizing the role of asparaginyl hydroxylation by FIH as a second layer of regulation. biologists.com

Systems biology models have been used to explore the role of microRNAs in modulating the HIF-VEGF pathway, suggesting therapeutic strategies for diseases like cancer and ischemic cardiovascular disease. plos.org

By integrating transcriptomic and ChIP-seq data, computational approaches can help to build comprehensive gene regulatory networks controlled by HIF-1. oup.com

These in silico approaches, when used in conjunction with experimental validation, provide a powerful framework for dissecting the intricacies of the HIF-1α pathway and predicting the effects of inhibitors like HIF-1α-IN-7 on the entire system.

Predictive Modeling of HIF-1 Regulatory Networks

Predictive modeling of the Hypoxia-Inducible Factor-1 (HIF-1) regulatory network involves the use of mathematical and computational frameworks to simulate and understand the dynamic interactions of the proteins and molecules within this crucial signaling pathway. biologists.comresearchgate.net These models are essential for comprehending the complex, non-linear behaviors of the HIF-1 system, such as its response to varying oxygen levels and the effects of potential therapeutic inhibitors. biologists.comfrontiersin.org

Researchers have developed comprehensive mathematical models, often based on systems of ordinary differential equations (ODEs) and kinetic principles like mass-action and Michaelis-Menten reactions. biologists.comresearchgate.net These models incorporate the core components of the HIF-1α signaling cascade, including its translation, hydroxylation by prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH), subsequent ubiquitination mediated by the von Hippel-Lindau (VHL) protein, and eventual degradation. biologists.comnih.gov

A key function of these predictive models is to generate testable hypotheses and explain counter-intuitive experimental observations. researchgate.netnih.gov For instance, dynamic modeling has confirmed that the optimal transcriptional activity of HIF-1α requires the sequential inhibition of both PHD and FIH enzymes. biologists.comresearchgate.net Models have also successfully predicted that under hypoxic conditions, there is still residual activity of the FIH enzyme, which has a higher affinity for oxygen than PHDs. biologists.comnih.gov This insight helps to explain the nuanced regulation of HIF-1α's transcriptional activity versus its stability.

Furthermore, computational simulations allow for the in silico testing of therapeutic strategies. nih.gov By altering parameters within the model—such as the concentration of a specific enzyme or the introduction of an inhibitor—researchers can predict the systemic response. Models can simulate how the system might behave under different molecular environments, such as varying levels of intracellular iron or ascorbate, which are crucial cofactors for the hydroxylase enzymes that regulate HIF-1α stability. nih.gov These simulations can predict whether the cellular response to hypoxia will be a sharp, switch-like activation or a more gradual one, providing critical insights for developing targeted therapies. nih.gov

| Model Type | Key Components Modeled | Primary Research Findings & Predictions | References |

|---|---|---|---|

| Ordinary Differential Equations (ODEs) | HIF-1α, PHD, FIH, VHL, HIF-1β, Nuclear/Cytoplasmic Transport | Predicts that sequential inhibition of both PHD and FIH is necessary for maximal HIF-1α transcriptional activity. biologists.comresearchgate.net Explains the paradoxical decrease in HIF-1α stability when FIH is silenced under conditions where PHDs are already inhibited. biologists.comnih.gov | biologists.comresearchgate.netnih.gov |

| Kinetic Modeling | HIF-1α, Oxygen, Iron, Ascorbate, 2-Oxoglutarate, PHD2, VHL | Demonstrates that the cellular response to hypoxia can be either a steep, "switch-like" phenomenon or a gradual one, depending on the intracellular environment (eg, iron levels). nih.gov | nih.govnih.gov |